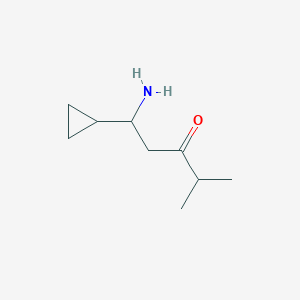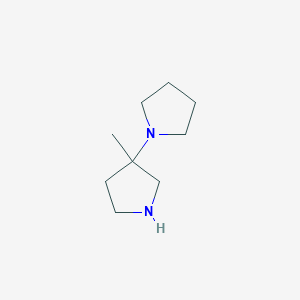
5-(3-Bromopropyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromopropyl)-2-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-Bromopropyl)-2-methyl-1,3-thiazole can be readily substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
科学的研究の応用
Chemistry: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug discovery and development. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiazole ring can participate in π-π stacking interactions or hydrogen bonding with biological targets, influencing their activity and function.
類似化合物との比較
2-Methylthiazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Chloropropyl)-2-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
5-(3-Bromopropyl)-1,3-thiazole: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the bromopropyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
特性
分子式 |
C7H10BrNS |
|---|---|
分子量 |
220.13 g/mol |
IUPAC名 |
5-(3-bromopropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3 |
InChIキー |
AWPCGCZEAYVEEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



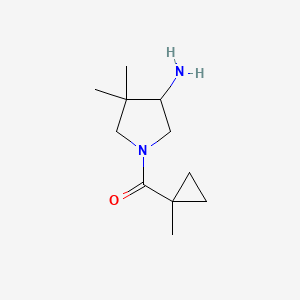

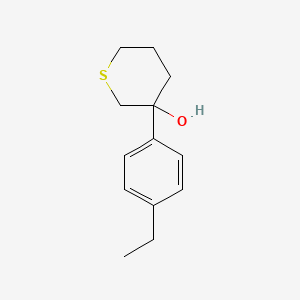
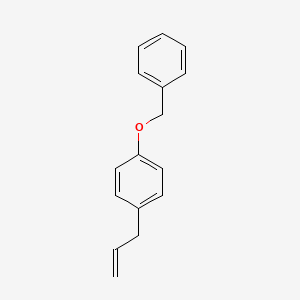

![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
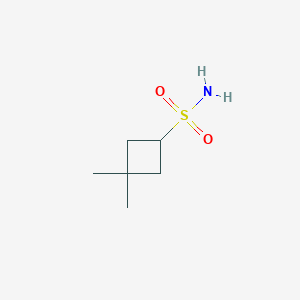


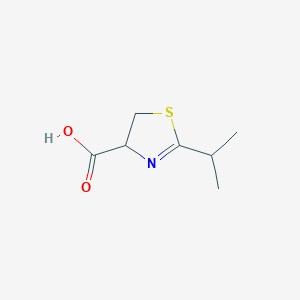
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
